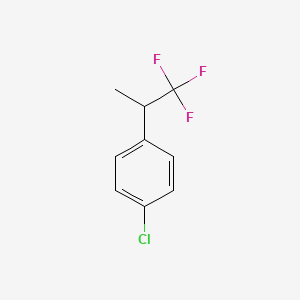

1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene

描述

1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene is an organic compound with the molecular formula C9H8ClF3. It is a derivative of benzene, where a chlorine atom and a trifluoromethyl group are substituted at the para positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene can be synthesized through several methods. One common method involves the reaction of 1-chloro-4-methylbenzene with trifluoromethylating agents under specific conditions. For instance, the reaction can be carried out in the presence of a catalyst such as aluminum chloride, which facilitates the substitution of the methyl group with a trifluoromethyl group .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

化学反应分析

Types of Reactions

1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form benzyl derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.

Major Products Formed

Substitution: Various substituted benzene derivatives.

Oxidation: Benzoic acid derivatives.

Reduction: Benzyl derivatives.

Coupling: Biaryl compounds.

科学研究应用

Industrial Applications

Solvent Use

PCBTF is widely recognized for its role as a solvent in various industrial applications. It is particularly noted for its effectiveness in:

- Stain Removal Products: Used in domestic products for removing cosmetic stains and shoe care products.

- Coatings and Inks: Employed in the formulation of paints, coatings, inks, and toners due to its excellent solvent properties.

- Auto Care Products: Utilized in products designed for automotive maintenance and cleaning.

- Concrete Sealers and Stain Strippers: Effective in formulations aimed at protecting surfaces and removing unwanted stains.

The compound is classified as a volatile organic compound (VOC) but has been identified as exempt from certain VOC regulations due to its negligible contribution to tropospheric ozone formation .

Scientific Research Applications

Pharmaceutical Development

Recent studies have explored the potential of 1-chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene in pharmaceutical applications. Notably:

- SGLT Inhibition: Research indicates that derivatives of this compound may exhibit inhibitory effects on sodium-dependent glucose cotransporters (SGLT), particularly SGLT2. This suggests potential applications in developing medications for metabolic disorders like diabetes .

Chemical Synthesis

The compound serves as an intermediate in various chemical syntheses. Its unique structure allows it to participate in reactions that yield other valuable compounds:

- Organic Synthesis: Utilized as a reagent in organic synthesis processes to create more complex molecular structures .

Regulatory Considerations

The regulatory status of this compound varies by region:

- Australia: The Australian Industrial Chemicals Introduction Scheme (AICIS) has evaluated the chemical for human health risks associated with its industrial use. Although no specific controls are currently enforced, it is listed among chemicals with potential hazards .

- Canada: The chemical is also monitored under Canadian regulations, where it is included in lists of substances subject to evaluation for environmental impact .

Case Studies

Case Study 1: Industrial Use in Australia

In Australia, PCBTF has been utilized extensively in solvent-based fabric stain removers. A study conducted on its effectiveness revealed that products containing PCBTF significantly outperformed alternatives in removing stubborn stains while maintaining safety standards for users .

Case Study 2: Pharmaceutical Research

A recent patent application outlined the synthesis of pharmaceutical compositions that leverage the inhibitory properties of compounds related to PCBTF. These compositions are aimed at treating conditions such as type 2 diabetes by targeting glucose reabsorption mechanisms .

作用机制

The mechanism of action of 1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in medicinal chemistry for designing drugs with improved bioavailability. The chlorine atom can participate in various chemical reactions, making the compound versatile in synthetic applications .

相似化合物的比较

Similar Compounds

1-Chloro-4-(trifluoromethyl)benzene: Similar structure but lacks the methyl group.

4-Chlorobenzotrifluoride: Another similar compound with a trifluoromethyl group at the para position.

Uniqueness

1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group significantly enhances the compound’s stability and reactivity, making it valuable in various chemical transformations and applications.

生物活性

1-Chloro-4-(2,2,2-trifluoro-1-methyl-ethyl)benzene, also known as trifluoromethylated chlorobenzene , is a compound characterized by its unique trifluoromethyl group which significantly influences its biological activity. This article delves into the biological activity of this compound, exploring its toxicity, potential carcinogenic effects, and reproductive toxicity based on various studies and evaluations.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C9H8ClF3 |

| Molecular Weight | 218.61 g/mol |

| Boiling Point | 125-130 °C |

| Density | 1.36 g/cm³ |

| Flash Point | 54 °C |

Structure

The structure of this compound features a benzene ring substituted with a chlorine atom and a trifluoromethyl group, which enhances its lipophilicity and alters its interaction with biological systems.

Toxicity and Carcinogenicity

Research indicates that this compound exhibits significant toxicity under certain conditions:

- Carcinogenic Potential : Studies involving B6C3F1/N mice have shown a significant increase in hepatocellular carcinoma and hepatoblastoma incidences when exposed to high doses of the compound. However, the exact mode of action remains uncertain due to limited mechanistic data .

- Reproductive Toxicity : Inhalation studies revealed adverse effects on reproductive parameters such as sperm motility and count at high exposure levels (7.4 mg/L and 14.8 mg/L). However, no significant effects on fertility were observed in oral reproductive toxicity studies at doses up to 45 mg/kg body weight per day .

Pharmacokinetics

The pharmacokinetic profile of the compound indicates rapid absorption and elimination:

- Following intravenous administration in rats, the biological half-life in blood was approximately 19 hours.

- A significant portion (62–82%) of an orally administered dose was exhaled un-metabolized through the lungs within hours of administration .

Sensitization Potential

The compound has shown weak sensitization potential in studies:

- In local lymph node assays (LLNA), stimulation indices indicated weak sensitization at concentrations of 50%, 75%, and 100% with an effective concentration producing a threefold increase in lymphocyte proliferation (EC3) value of 53.1% .

Study on Repeated Dose Toxicity

A repeated dose toxicity study conducted on B6C3F1 mice demonstrated:

- Clinical signs included burrowing behavior and facial rubbing.

- Hepatocellular hypertrophy was noted at higher doses (400 mg/kg bw/day), with a no-observed-adverse-effect level (NOAEL) determined to be 50 mg/kg bw/day based on liver and kidney effects .

Inhalation Exposure Study

Inhalation studies revealed:

属性

IUPAC Name |

1-chloro-4-(1,1,1-trifluoropropan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClF3/c1-6(9(11,12)13)7-2-4-8(10)5-3-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIEMRWJSSKSJEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。